2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
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Overview
Description
Indane-1,3-dione, represented by the given compound, is a versatile building block with applications spanning various research fields. Its derivatives find use in medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (NLO) applications . Notably, indanone, a close analogue, has been associated with the design of biologically active compounds, including Donepezil (used for Alzheimer’s disease) and Indinavir (used for AIDS treatment) .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to indane-1,3-dione. These include domino reactions, multicomponent reactions (MCRs), and chemical modifications. The compound can be accessed through diverse chemical transformations.
Reaction Conditions:: The specific reaction conditions depend on the synthetic route employed. Researchers have explored various strategies to synthesize indane-1,3-dione and its derivatives.
Industrial Production:: While industrial-scale production methods may vary, the compound’s synthesis typically involves efficient and scalable processes.
Chemical Reactions Analysis
Indane-1,3-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions yield reduced derivatives.
Substitution: Substituents can be introduced at various positions.
Common Reagents and Conditions:: Reagents such as oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products:: The specific products depend on the reaction type and conditions. These may include substituted indane-1,3-dione derivatives.
Scientific Research Applications
Indane-1,3-dione-based structures have diverse applications:
Medicinal Chemistry: Used as intermediates for designing biologically active molecules.
Organic Electronics: Serves as an electron acceptor in dye design for solar cells.
Photopolymerization: Acts as a photoinitiator.
NLO Applications: Used as chromophores.
Mechanism of Action
The compound’s effects depend on its molecular targets and pathways. Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Indane-1,3-dione shares structural features with indanone. Its uniqueness lies in its diverse applications.
Similar Compounds::- Indanone (closest analogue)
- Other natural products containing indane-1,3-dione-like motifs .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(benzyliminomethyl)-5-(3,4-dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C22H23NO4/c1-26-21-9-8-16(12-22(21)27-2)17-10-19(24)18(20(25)11-17)14-23-13-15-6-4-3-5-7-15/h3-9,12,14,17,24H,10-11,13H2,1-2H3 |
InChI Key |
JXDSTMDCSOEQDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCC3=CC=CC=C3)O)OC |
Origin of Product |
United States |
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